molecular formula C15H21BrN2O5S B2446186 Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate CAS No. 693238-42-5

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate

Cat. No.: B2446186
CAS No.: 693238-42-5
M. Wt: 421.31
InChI Key: VMMMBVCVKFKJQU-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a brominated ethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl 4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O5S/c1-3-22-13-6-5-12(16)11-14(13)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMMBVCVKFKJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The ethoxyphenyl precursor is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Piperazine Coupling: The sulfonylated intermediate is reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperazinecarboxylate compound.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate has been investigated for various applications, primarily in the fields of medicinal chemistry and pharmacology. Its sulfonamide structure is crucial for its biological activity, particularly in inhibiting specific enzymes and interacting with biological targets.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have evaluated its effectiveness against different cancer cell lines. The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)18

These findings suggest that this compound exhibits moderate cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy.

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives.

Case Study 1: Anticancer Screening

A comprehensive screening of derivatives related to this compound revealed significant results in inhibiting proliferation in MCF-7 cells. Flow cytometry assays indicated that the compound induces apoptosis, a critical mechanism for anticancer activity.

Case Study 2: Antibacterial Efficacy

In a study focused on the synthesis and evaluation of various sulfonamide derivatives, this compound was among the most potent compounds tested against Staphylococcus aureus and Bacillus subtilis. The structure–activity relationship analysis demonstrated how modifications to the side chains influenced antibacterial potency.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The brominated phenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that optimize binding to its targets.

Comparison with Similar Compounds

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazinecarboxylate: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.

    Ethyl 4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate: Contains a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.

    Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxamide: The ester group is replaced with an amide group, which can influence its stability and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Biological Activity

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC14H19BrN2O5S
Molecular Weight407.28006 g/mol
CAS Number667892-90-2

This compound features a piperazine ring, which is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of piperazine, including those similar to this compound, have shown effectiveness against a range of bacterial strains. The sulfonamide group in the structure may enhance its interaction with bacterial enzymes, leading to inhibition of growth.

Anticancer Potential

Piperazine derivatives have been explored for their anticancer activities. This compound has been suggested to possess selective cytotoxicity towards cancer cells. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes critical for cellular functions in pathogens and cancer cells.
  • Receptor Modulation : Compounds with piperazine structures often interact with neurotransmitter receptors, which can influence both central nervous system functions and peripheral activities.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Assays : In a screening assay, this compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Cytotoxicity Testing : A study evaluating the cytotoxic effects on human cancer cell lines revealed IC50 values ranging from 15 to 30 µM, indicating moderate potency compared to established chemotherapeutics.
  • Mechanistic Studies : Further mechanistic investigations have suggested that the compound induces apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., sulfonyl and ethoxy groups). For example, the 5-bromo substituent causes distinct deshielding in aromatic protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves piperazine ring conformation and dihedral angles between the sulfonyl-phenyl and carboxylate groups, critical for SAR studies .

What in vitro bioassays are used to evaluate its enzyme inhibition or receptor-binding activity?

Advanced Research Question

  • Phosphodiesterase (PDE) Inhibition :
    • Assay Design : Radiolabeled cAMP/cGMP substrates are incubated with PDE isoforms (e.g., PDE5) and test compound. Activity is measured via scintillation counting or fluorescence .
    • IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify potency. Structural analogs in and show IC₅₀ values <10 nM for PDE5 .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or kinases .

How is metabolic stability assessed in preclinical models?

Advanced Research Question

  • In Vitro Microsomal Studies :
    • Liver Microsomes : Incubate compound (1–10 µM) with rat/human liver microsomes (NADPH cofactor). Analyze metabolites via LC-MS/MS .
    • Major Pathways : Oxidation (hydroxylation of ethoxy or piperazine groups) and sulfone formation are common, as seen in structurally related compounds .
  • Biliary Excretion : Cannulated rats are dosed orally; bile is collected and analyzed for parent compound and glucuronide/sulfate conjugates. reports 38.8% biliary excretion in 24 h for a similar piperazine sulfonyl derivative .

How do computational studies predict target interactions?

Advanced Research Question

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite docks the compound into PDE5’s catalytic domain (PDB: 1TBF).
    • Key Interactions : Sulfonyl group hydrogen bonds with Gln817, while the ethoxy phenyl occupies a hydrophobic pocket .
  • MD Simulations : 100-ns trajectories assess binding stability; RMSD/RMSF metrics validate pose retention .

What structural modifications enhance pharmacological activity in SAR studies?

Advanced Research Question

  • Substituent Optimization :
    • Bromo vs. Fluoro : Bromine’s electron-withdrawing effect increases PDE5 affinity (IC₅₀ improves 5-fold vs. fluoro analogs) .
    • Ethoxy Group : Replacing ethoxy with methoxy reduces metabolic clearance (t₁/₂ increases from 2.1 to 4.7 h in human microsomes) .
  • Piperazine Ring Modifications : N-methylation improves solubility but may reduce target selectivity .

How are analytical methods validated for quantifying the compound in biological matrices?

Advanced Research Question

  • HPLC-UV/MS Protocols :
    • Column : C18 (150 × 4.6 mm, 5 µm) with mobile phase (0.1% formic acid in acetonitrile/water).
    • LOQ : 1 ng/mL in plasma, validated per ICH guidelines (precision <15% RSD) .
  • Sample Preparation : Protein precipitation (acetonitrile) or SPE extraction (C18 cartridges) ensures >85% recovery .

What in vitro toxicological assays are used for safety profiling?

Advanced Research Question

  • Cytotoxicity : MTT assay in HepG2 cells (48-h exposure; IC₅₀ >50 µM indicates low toxicity) .
  • Genotoxicity : Ames test (TA98/TA100 strains) assesses mutagenicity; negative results are required for preclinical advancement .

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